![molecular formula C23H25N3O2 B10996112 3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B10996112.png)
3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide typically involves multiple steps. One common method starts with the preparation of the indole intermediates. The 5-methoxyindole and 1-methylindole are synthesized separately through established procedures involving Fischer indole synthesis or other indole-forming reactions. These intermediates are then coupled using a propanamide linker under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanamide linker can be reduced to form an amine.
Substitution: The indole rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 5-hydroxyindole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated indole derivatives.
Scientific Research Applications
3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole rings can interact with various enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their function .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features.
2-(5-methoxy-1H-indol-3-yl)ethanamine: Known for its biological activity and used in pharmaceutical research.
Uniqueness
3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide is unique due to its dual indole structure linked by a propanamide chain. This unique structure allows it to interact with multiple molecular targets, potentially leading to a broader range of biological activities compared to other indole derivatives .
Properties
Molecular Formula |
C23H25N3O2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-(5-methoxyindol-1-yl)-N-[2-(1-methylindol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C23H25N3O2/c1-25-16-18(20-5-3-4-6-22(20)25)9-12-24-23(27)11-14-26-13-10-17-15-19(28-2)7-8-21(17)26/h3-8,10,13,15-16H,9,11-12,14H2,1-2H3,(H,24,27) |
InChI Key |
XZTZTUHUPILHJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCNC(=O)CCN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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